The synthesis of 8-hydroxydihydrochelerythrine typically involves several chemical transformations starting from natural precursors. One common method includes the extraction from Chelidonium majus, followed by purification through chromatographic techniques.
Recent synthetic approaches have utilized multi-step reactions involving key intermediates derived from phenylhydrazine and α-ketoglutaric acid. These intermediates undergo dehydrogenation using palladium on carbon in solvents like acetonitrile or toluene to yield the final product . The synthetic route allows for the exploration of structure-activity relationships by modifying substituents on the aromatic rings.
The molecular formula of 8-hydroxydihydrochelerythrine is C₁₈H₁₉NO₄, with a molecular weight of approximately 301.35 g/mol. The compound features a complex ring structure consisting of a benzophenanthridine core, with hydroxyl and methylene groups that contribute to its biological activity.
The structural analysis reveals that the compound contains multiple stereocenters, which can influence its interaction with biological targets . Detailed spectroscopic studies such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm its structure.
8-Hydroxydihydrochelerythrine participates in various chemical reactions typical of isoquinoline alkaloids. These include:
These reactions are significant for developing derivatives with enhanced therapeutic effects .
The mechanism of action for 8-hydroxydihydrochelerythrine primarily revolves around its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission in cholinergic pathways.
Additionally, it exhibits antimicrobial activity by disrupting bacterial cell membranes and interfering with nucleic acid synthesis, making it a potential candidate for treating infections caused by resistant strains .
These properties are crucial for understanding its behavior in biological systems and optimizing formulations for therapeutic use .
8-Hydroxydihydrochelerythrine has garnered interest in several scientific domains:
8-Hydroxydihydrochelerythrine is a benzophenanthridine alkaloid biosynthesized in Chelidonium majus L. (greater celandine) via a specialized branch of the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis initiates with the condensation of dopamine and 4-hydroxyphenylacetaldehyde catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs [1] [5]. Subsequent enzymatic steps include hydroxylations, methylations, and oxidations to yield (S)-reticuline. The pivotal branch point occurs when berberine bridge enzyme (BBE) converts (S)-reticuline to (S)-scoulerine [2] [5]. (S)-Scoulerine undergoes 9-O-methylation by scoulerine-9-O-methyltransferase (SMT) to form (S)-tetrahydrocolumbamine, which is then oxidized by canadine synthase (TDC) and methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to yield (S)-N-methylcanadine [2]. Protopine-6-hydroxylase (P6H) then oxidizes allocryptopine to 6-hydroxyallocryptopine, which spontaneously rearranges to dihydrochelerythrine. The terminal hydroxylation at the C8 position is mediated by a cytochrome P450 oxidase, yielding 8-Hydroxydihydrochelerythrine [1] [7]. This structural modification enhances its bioactivity, particularly its acetylcholinesterase (AChE) inhibitory properties [7].
Reconstituting the complex 8-Hydroxydihydrochelerythrine pathway in microbial hosts faces challenges due to enzyme compartmentalization, cofactor requirements, and pathway regulation. Saccharomyces cerevisiae has been engineered to express seven heterologous plant enzymes (McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, PsCPR) for chelerythrine production. Initial titers were low (0.34 µg/L) due to rate-limiting steps, notably BBE’s vacuolar localization and inefficient electron transfer [2] [5].
Key engineering strategies include:
Table 1: Metabolic Engineering Strategies for Benzophenanthridine Alkaloid Production in Yeast
Engineering Approach | Target Component | Yield Improvement | Key Enzymes/Genes |
---|---|---|---|
Enzyme Truncation | NCS Optimization | 3-fold (S)-norcoclaurine | CjNCSΔ24/Δ29/Δ35 |
ER Relocalization | BBE Activity | >200% (S)-scoulerine | McoBBE-ER tag |
Cofactor Augmentation | NADPH/Heme Supply | 4.6 g/L (S)-reticuline | INO2, ATR1, HEM genes |
Transport Engineering | Alkaloid Efflux | 900-fold chelerythrine | MtABCG10 |
Multi-copy Integration | Rate-Limiting Enzymes | 37,000-fold vs. baseline | TfSMT, EcTNMT, EcP6H, PsCPR |
In C. majus, 8-Hydroxydihydrochelerythrine accumulates preferentially in laticifers—specialized canals that transport latex. Alkaloid concentrations in latex are 32 times higher than in leaves and 9 times higher than in roots, attributed to the density of laticifers in aerial tissues [1]. This compartmentalization serves dual roles: it sequesters cytotoxic alkaloids away from primary metabolism and facilitates rapid release upon herbivory for plant defense. Benzophenanthridine alkaloids (including dihydrochelerythrine derivatives) constitute up to 80% of latex alkaloids, with 8-Hydroxydihydrochelerythrine detected at concentrations of ~0.2–1.5 µmol/g dry weight in aerial parts [1] [7]. Subcellularly, biosynthesis occurs via enzyme complexes anchored to the ER membrane, enabling efficient channeling of intermediates. Final products accumulate in vacuoles at pH-dependent ion-trap conditions, with latex acting as a constitutive storage reservoir [1] [4].
The production of 8-Hydroxydihydrochelerythrine in C. majus exhibits marked seasonal and developmental fluctuations. Alkaloid biosynthesis is light-dependent, with UV-B irradiation intensity correlating strongly with yields (r = 0.326, p<0.001) [1] [3]. Peak accumulation occurs during late spring to summer (April–September), coinciding with flowering and fruiting stages, where total alkaloid content reaches 2.25% in aerial parts. In contrast, winter levels drop by 40–60% due to reduced photoperiod and UV exposure [1] [3] [10].
Ontogenetic stage critically influences yield:
Table 2: Seasonal Impact on Precursors and Alkaloid Yields
Season | UV-B Intensity | 25(OH)D Correlation | Total Alkaloid Content | 8-Hydroxydihydrochelerythrine Trend |
---|---|---|---|---|
Spring | Moderate ↑ | r = 0.29* | 1.8–2.0% DW | Steady increase (bud formation) |
Summer | High ↑↑ | r = 0.41** | 2.0–2.25% DW | Peak (flowering/fruiting) |
Autumn | Declining ↓ | r = 0.22 | 1.2–1.5% DW | Sharp decline |
Winter | Low ↓↓ | r = 0.18 | 0.8–1.0% DW | Minimal (dormancy) |
25(OH)D: Vitamin D metabolite (proxy for UV exposure); *p<0.05, *p<0.01 [1] [3] [10]*
Molecular drivers include light-induced upregulation of BBE, P6H, and hydroxylase genes, mediated by photomorphogenetic regulators like HY5 transcription factors. Additionally, seasonal carbohydrate allocation influences precursor availability, with sucrose influx enhancing benzylisoquinoline flux [1] [5].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: